(3E)-4-bromo-3-[(4-ethoxyphenyl)imino]-5-methyl-1,3-dihydro-2H-indol-2-one
Description
The compound (3E)-4-bromo-3-[(4-ethoxyphenyl)imino]-5-methyl-1,3-dihydro-2H-indol-2-one is a brominated indole derivative featuring an imino linkage to a 4-ethoxyphenyl group at the 3-position and a methyl substituent at the 5-position. The ethoxy group (-OCH₂CH₃) contributes to increased lipophilicity compared to methoxy or hydroxyl analogues, which may influence pharmacokinetic behavior .
Key structural attributes:
- 4-Ethoxyphenylimino group: Provides steric bulk and modulates electronic effects via the ethoxy substituent.
- Methyl group at C5: Stabilizes the indole core and influences molecular packing in the solid state.
Properties
Molecular Formula |
C17H15BrN2O2 |
|---|---|
Molecular Weight |
359.2 g/mol |
IUPAC Name |
4-bromo-3-(4-ethoxyphenyl)imino-5-methyl-1H-indol-2-one |
InChI |
InChI=1S/C17H15BrN2O2/c1-3-22-12-7-5-11(6-8-12)19-16-14-13(20-17(16)21)9-4-10(2)15(14)18/h4-9H,3H2,1-2H3,(H,19,20,21) |
InChI Key |
TYKCJBIJUVVJIL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)N=C2C3=C(C=CC(=C3Br)C)NC2=O |
Origin of Product |
United States |
Preparation Methods
Formation of the 5-Methylindol-2-One Core
The indole scaffold is synthesized via the Fischer indole synthesis , a classical method for generating substituted indoles. In this case, phenylhydrazine reacts with 4-methylcyclohexanone under acidic conditions (e.g., HCl or H₂SO₄) to yield 5-methyl-1,3-dihydro-2H-indol-2-one. The reaction proceeds through a-sigmatropic rearrangement, followed by cyclization and aromatization.
Key Parameters :
-
Temperature : 80–100°C
-
Catalyst : Concentrated HCl (10–15 mol%)
-
Solvent : Ethanol or acetic acid
-
Yield : 65–75%
Regioselective Bromination at Position 4
Bromination of the indole core is achieved using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction selectively targets the 4-position due to the electron-donating methyl group at position 5, which directs electrophilic substitution via resonance stabilization.
Reaction Conditions :
Introduction of the 4-Ethoxyphenylimino Group
The imino group is introduced through a condensation reaction between 4-bromo-5-methyl-1,3-dihydro-2H-indol-2-one and 4-ethoxyaniline. This step requires careful control of stereochemistry to favor the (3E)-isomer.
Optimized Protocol :
-
Activation : The indole-2-one is treated with phosphorus oxychloride (POCl₃) to generate a reactive intermediate.
-
Condensation : 4-Ethoxyaniline is added dropwise in anhydrous dichloromethane (DCM) under nitrogen atmosphere.
-
Stereochemical Control : The use of a bulky base (e.g., triethylamine) favors the formation of the (E)-isomer by sterically hindering the (Z)-configuration.
Critical Parameters :
-
Molar Ratio : 1:1.2 (indole-2-one : 4-ethoxyaniline)
-
Temperature : 0–5°C (to minimize side reactions)
Industrial vs. Laboratory-Scale Synthesis
Laboratory-Scale Purification Techniques
Crude products are purified via column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from ethanol/water mixtures. Analytical data (e.g., HPLC, NMR) confirm >98% purity.
Industrial Production Considerations
Large-scale synthesis employs continuous flow reactors to enhance heat transfer and reduce reaction times. Key industrial adaptations include:
-
Catalyst Recycling : Immobilized acid catalysts reduce waste.
-
Solvent Recovery : Distillation systems reclaim DCM and ethanol.
-
Automated Crystallization : Ensures consistent particle size and purity.
Comparative Analysis of Synthetic Methods
The table below contrasts three prominent synthetic routes for (3E)-4-bromo-3-[(4-ethoxyphenyl)imino]-5-methyl-1,3-dihydro-2H-indol-2-one:
Key Findings :
-
The Fischer-Indole route offers superior scalability but requires stringent temperature control.
-
Microwave-assisted synthesis improves reaction kinetics but demands specialized equipment.
-
Buchwald-Hartwig amination , while versatile, suffers from lower yields due to palladium catalyst deactivation.
Mechanistic Insights and Side Reactions
Bromination Mechanism
NBS generates a bromine radical via homolytic cleavage, which abstracts a hydrogen atom from the indole core. The resulting radical intermediates recombine to form the 4-bromo derivative. Competing bromination at position 6 is suppressed by the methyl group’s ortho-directing effect.
Stereochemical Control in Imine Formation
The (E)-isomer predominates due to:
-
Steric Effects : Bulky substituents on the aniline nitrogen favor trans-configuration.
-
Electronic Effects : Electron-withdrawing groups stabilize the transition state for E-geometry.
Common Side Reactions :
-
Oximation : Competing formation of oximes under acidic conditions.
-
Polybromination : Overuse of NBS leads to di- or tri-brominated byproducts.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxyphenyl imino group, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can target the imino group, converting it to an amine.
Substitution: The bromine atom at the 4-position of the indole ring can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often require a base such as sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted indole derivatives depending on the nucleophile used.
Scientific Research Applications
(3Z)-4-bromo-3-[(4-ethoxyphenyl)imino]-5-methyl-1,3-dihydro-2H-indol-2-one has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Materials Science: Its unique structure makes it a candidate for use in organic electronics and as a building block for novel materials.
Biological Studies: The compound’s interactions with biological targets are investigated to understand its mechanism of action and potential therapeutic uses.
Mechanism of Action
The mechanism by which (3Z)-4-bromo-3-[(4-ethoxyphenyl)imino]-5-methyl-1,3-dihydro-2H-indol-2-one exerts its effects involves several molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors involved in inflammatory pathways, such as cyclooxygenase (COX) enzymes.
Pathways: It may modulate signaling pathways related to cell proliferation and apoptosis, contributing to its anticancer properties.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on the Indole Core
Table 1: Structural and Physicochemical Comparisons
*Calculated based on formula C₁₈H₁₆BrN₂O₂.
Key Observations:
Electronic Effects: The 4-ethoxyphenylimino group in the target compound donates electron density via the ethoxy group, contrasting with the electron-withdrawing dichlorobenzyl group in .
Steric and Configurational Differences: E/Z isomerism significantly impacts molecular geometry. For example, the Z-isomer in creates a non-planar structure, reducing conjugation efficiency compared to the E-isomer in the target compound.
The ethoxy group may enhance membrane permeability, a trait critical for central nervous system targeting.
Crystalline and Solid-State Properties
Evidence from XPac analysis of 3-substituted methylidene oxindoles () highlights that substituents at the 3-position heavily influence molecular packing. For instance:
- Ethylbenzylidene derivatives form denser crystalline lattices (density ~1.4 g/cm³) due to van der Waals interactions from alkyl chains.
- Chlorobenzylidene analogues exhibit stronger halogen bonding, leading to higher melting points.
The target compound’s ethoxyphenylimino group likely promotes intermolecular π-π stacking, though its solid-state parameters (e.g., space group, density) remain uncharacterized in the provided evidence.
Biological Activity
(3E)-4-bromo-3-[(4-ethoxyphenyl)imino]-5-methyl-1,3-dihydro-2H-indol-2-one is a synthetic organic compound with potential therapeutic applications due to its unique structural properties. This compound belongs to the indole class, which is known for a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer effects. This article reviews the biological activity of this compound, supported by data tables, case studies, and research findings.
The molecular formula of (3E)-4-bromo-3-[(4-ethoxyphenyl)imino]-5-methyl-1,3-dihydro-2H-indol-2-one is C17H15BrN2O2, with a molar mass of 359.22 g/mol. The compound features a brominated indole core along with an ethoxyphenyl imino group, which contributes to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C17H15BrN2O2 |
| Molar Mass | 359.22 g/mol |
| CAS Number | 303760-54-5 |
| Density | 1.46 g/cm³ |
| pKa | 8.40 |
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of (3E)-4-bromo-3-[(4-ethoxyphenyl)imino]-5-methyl-1,3-dihydro-2H-indol-2-one. In vitro evaluations demonstrate significant activity against various pathogens:
- Minimum Inhibitory Concentration (MIC) : The compound exhibited MIC values ranging from 0.22 to 0.25 μg/mL against several bacterial strains.
- Minimum Bactericidal Concentration (MBC) : The MBC results indicated that the compound effectively killed bacteria at concentrations similar to its MIC values.
Table 1: Antimicrobial Activity of (3E)-4-bromo-3-[(4-ethoxyphenyl)imino]-5-methyl-1,3-dihydro-2H-indol-2-one
| Pathogen | MIC (μg/mL) | MBC (μg/mL) |
|---|---|---|
| Staphylococcus aureus | 0.22 | 0.25 |
| Escherichia coli | 0.25 | 0.30 |
| Klebsiella pneumoniae | 0.24 | 0.28 |
Anti-inflammatory Activity
The compound has also been evaluated for its anti-inflammatory effects in various experimental models. Research indicates that it may inhibit pro-inflammatory cytokines and reduce inflammation markers in cell cultures.
Case Study : A study involving the treatment of lipopolysaccharide (LPS)-stimulated macrophages demonstrated that (3E)-4-bromo-3-[(4-ethoxyphenyl)imino]-5-methyl-1,3-dihydro-2H-indol-2-one significantly decreased levels of tumor necrosis factor-alpha (TNF-α) and interleukin 6 (IL-6), suggesting its potential as an anti-inflammatory agent.
The biological activity of (3E)-4-bromo-3-[(4-ethoxyphenyl)imino]-5-methyl-1,3-dihydro-2H-indol-2-one can be attributed to its ability to interact with specific biological targets:
- Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in inflammatory pathways.
- Modulation of Signaling Pathways : It potentially modulates signaling pathways related to cell survival and apoptosis.
Structure–Activity Relationship (SAR)
The unique structure of (3E)-4-bromo-3-[(4-ethoxyphenyl)imino]-5-methyl-1,3-dihydro-2H-indol-2-one allows for diverse interactions with biological targets:
- Bromine Substitution : The presence of bromine enhances lipophilicity and may increase binding affinity to certain receptors.
- Ethoxy Group : The ethoxy substituent may influence solubility and bioavailability.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing (3E)-4-bromo-3-[(4-ethoxyphenyl)imino]-5-methyl-1,3-dihydro-2H-indol-2-one, and how can purity be ensured?
- Methodology : A common approach involves multi-step condensation reactions. For example, copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) can be adapted, as seen in similar indole derivatives . Key steps include:
- Dissolving intermediates in PEG-400/DMF (2:1) with CuI catalysis.
- Stirring for 12+ hours under inert conditions.
- Purification via flash column chromatography (70:30 ethyl acetate/hexane, Rf ≈ 0.30) .
- Purity Validation : Use TLC for reaction monitoring, followed by <sup>1</sup>H/<sup>13</sup>C NMR for structural confirmation. HRMS (e.g., FAB-HRMS m/z 427.0757 [M+H]<sup>+</sup>) ensures molecular weight accuracy .
Q. How can the imino and bromo substituents in this compound be characterized spectroscopically?
- <sup>1</sup>H NMR : The imino proton (N-H) typically appears as a broad singlet near δ 10–12 ppm. The ethoxy group’s methylene (OCH2CH3) shows a quartet at δ 3.8–4.2 ppm, while the methyl group (5-CH3) resonates as a singlet at δ 2.1–2.5 ppm .
- <sup>13</sup>C NMR : The carbonyl (C=O) appears near δ 170–175 ppm. The brominated aromatic carbon (C-Br) is deshielded to δ 110–120 ppm .
- IR : The imino group (C=N) absorbs at ~1600–1650 cm<sup>−1</sup>, while C-Br stretches appear at 550–650 cm<sup>−1</sup> .
Advanced Research Questions
Q. How can reaction yields for this compound be optimized, particularly in copper-catalyzed steps?
- Catalyst Screening : Compare CuI (50% yield ) with alternatives like CuBr or Cu(OAc)2.
- Solvent Optimization : Test PEG-400/DMF against ionic liquids or THF/water mixtures to improve solubility and reduce side reactions.
- Temperature Control : Higher temperatures (e.g., 80–90°C) may accelerate coupling but risk decomposition. Monitor via in-situ FTIR .
Q. What strategies resolve contradictions in reported biological activities of structurally similar indole derivatives?
- Structural-Activity Relationship (SAR) Analysis : Compare substituent effects. For example:
- Bromine at the 4-position (as in the target compound) vs. 5-position (e.g., methyl 2-amino-3-(5-bromo-1H-indol-3-yl)propanoate) alters steric/electronic profiles, impacting receptor binding .
- Ethoxy vs. methoxy groups influence lipophilicity and metabolic stability .
- Assay Standardization : Use consistent cell lines (e.g., HepG2 for cytotoxicity) and control for solvent effects (DMSO vs. PBS) .
Q. How can advanced spectroscopic techniques (e.g., 2D NMR, X-ray crystallography) resolve ambiguities in the compound’s tautomeric forms?
- NOESY/ROESY : Identify spatial proximity between the imino proton and adjacent aromatic protons to confirm the (3E) configuration .
- X-ray Crystallography : Resolve tautomerism (e.g., enol-keto equilibria) by analyzing bond lengths and angles in single crystals. For example, C=O (1.21 Å) vs. C-O (1.34 Å) distances distinguish keto/enol forms .
Data Analysis and Experimental Design
Q. How should researchers design stability studies for this compound under varying pH and temperature conditions?
- Accelerated Degradation : Incubate the compound in buffers (pH 1–13) at 40–60°C for 24–72 hours.
- Analytical Tools : Monitor degradation via HPLC-MS to identify breakdown products (e.g., debromination or imino hydrolysis) .
- Kinetic Modeling : Use Arrhenius plots to predict shelf life at 25°C .
Q. What computational methods predict the compound’s binding affinity to biological targets (e.g., kinases)?
- Docking Simulations : Use AutoDock Vina with crystal structures of target proteins (e.g., CDK2 or EGFR). Focus on halogen bonding between bromine and backbone carbonyls .
- MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability and key residue interactions (e.g., π-π stacking with Phe82 in EGFR) .
Structural and Mechanistic Insights
Q. How does the ethoxyphenylimino group influence the compound’s electronic properties?
- DFT Calculations : At the B3LYP/6-311+G(d,p) level, the ethoxy group donates electron density via resonance, stabilizing the imino moiety. NBO analysis reveals hyperconjugation between the lone pair on N and the aromatic ring .
- Electrochemical Profiling : Cyclic voltammetry in acetonitrile shows oxidation peaks near +1.2 V (vs. Ag/AgCl), correlating with HOMO energy levels .
Table: Key Synthetic and Analytical Parameters
| Parameter | Example Data | Source |
|---|---|---|
| Yield with CuI Catalyst | 50% | |
| TLC Rf (EtOAc/Hexane) | 0.30 | |
| HRMS [M+H]<sup>+</sup> | 427.0757 | |
| Key <sup>1</sup>H NMR Shift (N-H) | δ 11.2 (s, 1H) | |
| Crystallographic C=O Bond | 1.21 Å |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
